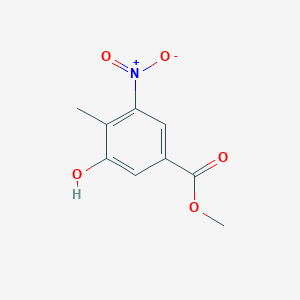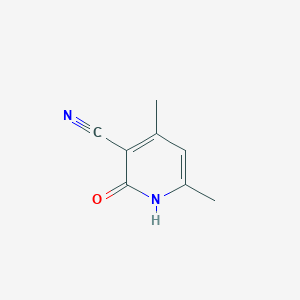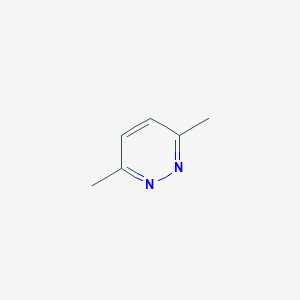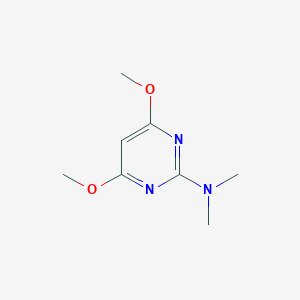![molecular formula C12H20N2O B183273 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol CAS No. 7467-44-9](/img/structure/B183273.png)
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol, also known as DMBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMBA is a beta-adrenergic agonist that stimulates the sympathetic nervous system and has been found to have several biochemical and physiological effects.
Wirkmechanismus
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol acts as a beta-adrenergic agonist by binding to and activating beta-adrenergic receptors. This activation leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). Increased cAMP levels then activate protein kinase A (PKA), which leads to the phosphorylation of several downstream targets. The overall effect of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol activation of beta-adrenergic receptors is an increase in cellular metabolism, thermogenesis, and cardiovascular function.
Biochemical and Physiological Effects:
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has several biochemical and physiological effects. It has been found to increase metabolic rate, increase lipolysis, increase thermogenesis, and increase cardiovascular function. 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has also been found to increase the expression of genes involved in energy metabolism and thermogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has several advantages for use in lab experiments. It is a highly specific beta-adrenergic agonist that activates only beta-adrenergic receptors. It also has a long half-life, which allows for sustained activation of beta-adrenergic receptors. However, 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol. One area of interest is the development of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol analogs that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the role of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol in the regulation of energy balance and obesity. Additionally, there is a need for further research on the downstream signaling pathways activated by 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol and their effects on cellular metabolism and thermogenesis.
In conclusion, 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol is a synthetic compound that has been widely used in scientific research due to its unique properties as a beta-adrenergic agonist. It has several biochemical and physiological effects and has been used in studies on cardiovascular function, metabolism, and thermogenesis. While it has some limitations, 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has several advantages for use in lab experiments. There are several future directions for research on 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol, including the development of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol analogs and further investigation of its downstream signaling pathways.
Synthesemethoden
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol can be synthesized by reacting 4-dimethylaminobenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent. The resulting compound is then purified using chromatography techniques to obtain pure 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol. The synthesis method has been optimized to produce high yields of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol with minimal impurities.
Wissenschaftliche Forschungsanwendungen
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has been widely used in scientific research to study the effects of beta-adrenergic agonists on various physiological processes. It has been used in studies on cardiovascular function, metabolism, and thermogenesis. 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has also been used as a tool to investigate the signaling pathways involved in beta-adrenergic receptor activation.
Eigenschaften
CAS-Nummer |
7467-44-9 |
|---|---|
Produktname |
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol |
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
1-[[4-(dimethylamino)phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(15)8-13-9-11-4-6-12(7-5-11)14(2)3/h4-7,10,13,15H,8-9H2,1-3H3 |
InChI-Schlüssel |
LJODFMFPKSMPMP-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(C=C1)N(C)C)O |
Kanonische SMILES |
CC(CNCC1=CC=C(C=C1)N(C)C)O |
Andere CAS-Nummern |
7467-44-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



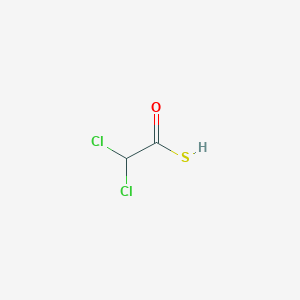
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)
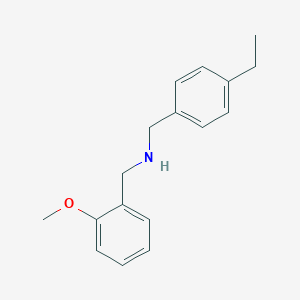
![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)


